molecular formula C18H18Cl2FN3 B5506502 4-(4-chlorobenzyl)-N-(2-chloro-6-fluorobenzylidene)-1-piperazinamine

4-(4-chlorobenzyl)-N-(2-chloro-6-fluorobenzylidene)-1-piperazinamine

Cat. No.: B5506502
M. Wt: 366.3 g/mol
InChI Key: GVNUBKCHTNUBND-WSDLNYQXSA-N
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Description

4-(4-Chlorobenzyl)-N-(2-chloro-6-fluorobenzylidene)-1-piperazinamine is a piperazine-derived compound featuring a 4-chlorobenzyl group and a 2-chloro-6-fluorobenzylidene substituent. The piperazine backbone provides a flexible scaffold for interactions with biological targets, while the halogenated aromatic groups likely influence electronic, steric, and lipophilic properties.

Properties

IUPAC Name

(E)-1-(2-chloro-6-fluorophenyl)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2FN3/c19-15-6-4-14(5-7-15)13-23-8-10-24(11-9-23)22-12-16-17(20)2-1-3-18(16)21/h1-7,12H,8-11,13H2/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNUBKCHTNUBND-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Piperazine Backbone

  • Target Compound : The piperazine core is substituted with a 4-chlorobenzyl group and a Schiff base (2-chloro-6-fluorobenzylidene). The benzylidene moiety introduces a conjugated imine bond, which may enhance rigidity and influence binding interactions .
  • Compound 4c (): Features a pyrimidin-4-amine scaffold with a 4-ethoxycarbonylpiperazino group and a 2,4-difluorobenzyl substituent. The ethoxycarbonyl group introduces polarity, contrasting with the target compound’s lipophilic chlorobenzyl group .
  • Compound 6b () : Contains a pyrazolo-pyrimidine fused system linked to a benzylpiperazine and a 2-chloro-6-fluorobenzamide. This complex heterocyclic system contrasts with the simpler piperazine backbone of the target compound but shares halogenated aromatic motifs .

Influence of Halogen Substituents on Activity

  • Chlorine vs. Fluorine Effects: The target compound’s 2-chloro-6-fluoro substitution on the benzylidene group combines steric bulk (Cl) with moderate electronegativity (F). This may optimize interactions in hydrophobic pockets while maintaining partial polarity .

Data Tables

Table 1: Comparative Analysis of Structural Features

Compound Name Core Scaffold Key Substituents Molecular Weight Notable Properties Reference
Target Compound Piperazine 4-Cl-benzyl, 2-Cl-6-F-benzylidene ~379* Rigid imine bond, high lipophilicity -
6-Chloro-2-(4-ethoxycarbonylpiperazino)... Pyrimidin-4-amine 4-Ethoxycarbonylpiperazino, 2,4-diF-benzyl 412.4 Polar ethoxycarbonyl group
4-(4-Chlorobenzyl)pyridine Pyridine 4-Cl-benzyl - CYP2B6 inhibition
N-(...)-2-chloro-6-fluorobenzamide (6b) Pyrazolo-pyrimidine 4-Benzylpiperazinyl, 2-Cl-6-F-benzamide 494.0 Fused heterocyclic system

Table 2: Halogen Substituent Effects

Compound Halogen Pattern Electronic Effects Steric Effects
Target Compound 2-Cl, 6-F, 4-Cl Moderate electron-withdrawing (Cl, F) High steric bulk (ortho-Cl)
Compound 4c () 2-F, 4-F Strong electron-withdrawing (F) Low steric hindrance
4-(4-Cl-benzyl)pyridine 4-Cl Electron-withdrawing (Cl) Minimal steric impact

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